Sulpiride
Beschreibung
Sulpiride is a substituted benzamide derivative acting as a selective antagonist of dopamine D2 and D3 receptors . It is classified as an atypical antipsychotic due to its preferential limbic activity and lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics . Structurally, this compound incorporates a pyrrolidine moiety (mimicking proline), a substituted phenyl group (resembling tyrosine), and an amide bond, which collectively confer dipeptide-like characteristics . Clinically, it is used in schizophrenia, gastroprokinetic disorders, and movement disorders like chorea .
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042574 | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |
| Record name | SID11532906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15676-16-1 | |
| Record name | (±)-Sulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulpiride [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulpiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Solvent-Free Thermal Condensation
In solvent-free protocols, equimolar quantities of 2-methoxy-5-sulfamoylbenzoic acid methyl ester and N-ethyl-2-aminomethyl pyrrolidine were heated at 100–120°C under nitrogen atmosphere for 10–15 hours. Post-reaction, the mixture was treated with ethanol to precipitate crude this compound, yielding 65–75% product with 85–90% purity. Despite operational simplicity, this method’s high energy input and suboptimal purity limited its industrial adoption.
Ethylene Glycol-Mediated Synthesis
The use of ethylene glycol as a high-boiling solvent (b.p. 197°C) enabled reflux conditions at 80–90°C, reducing reaction time to 6–8 hours. Post-reaction, ethylene glycol was removed via vacuum distillation, and the residue was crystallized from aqueous ethanol. While this approach improved yields to 80–85%, the viscosity of ethylene glycol complicated catalyst recovery and solvent recycling.
HND-62, a magnesium-aluminum hydrotalcite-derived catalyst, provides basic sites that deprotonate the amine group of N-ethyl-2-aminomethyl pyrrolidine, facilitating nucleophilic attack on the ester carbonyl group. This mechanism reduces activation energy, enabling completion within 4–6 hours at 80–90°C. The catalyst’s mesoporous structure (surface area: 180–200 m²/g) ensures high dispersion of active sites, minimizing side reactions.
Process Optimization and Yield Enhancement
In Example 1 of CN112441960A, a 200 kg batch of N-ethyl-2-aminomethyl pyrrolidine reacted with 382 kg of ester derivative in the presence of 0.73 kg HND-62, achieving 95.2% yield and 99.95% purity after purification. Key parameters included:
- Mass ratio : 1 (amine) : 1.91 (ester) : 0.75 (ethylene glycol)
- Temperature : 80°C
- Reaction time : 4 hours
The catalyst was recovered via filtration and reused for five cycles without significant activity loss, underscoring its economic viability.
Solvent-Based Synthesis and Post-Treatment Innovations
Recent advances in solvent selection and post-treatment protocols have addressed purity and scalability challenges. Patent CN103804265B (2012) highlights the role of ethanol in crystallizing this compound and removing hydrophilic impurities.
Mixed-Solvent Purification Systems
Post-reaction purification in CN112441960A involved a ternary solvent system (ethanol:isopropanol:acetone = 1–2:1:0.3–0.5 by volume) to dissolve hydrophobic byproducts while precipitating this compound. Activated carbon (1–1.5% w/w) was introduced during recrystallization to adsorb colored impurities, yielding pharmaceutical-grade this compound with ≤0.1% total impurities.
Ethanol-Mediated Crystallization
In CN103804265B, adding 0.3–5 wt equivalents of ethanol to the reaction mixture induced crystallization upon cooling to 5–10°C. This step reduced residual amine content from 1.2% to <0.05%, meeting pharmacopeial specifications.
Synthesis of Optical Isomers
This compound’s chiral center at the pyrrolidine moiety necessitates enantioselective synthesis for optimal pharmacological activity. Patent CN103804265B details the use of (S)-1-ethyl-2-aminomethyl pyrrolidine to produce the therapeutically active (S)-enantiomer.
Enantiomeric Excess Control
Employing optically pure amine precursors (99% ee) and low-temperature crystallization (5°C) achieved this compound with 98.5–99.2% enantiomeric excess. Chiral HPLC analysis confirmed the absence of (R)-isomer, which is associated with adverse neurological effects.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters of traditional, catalytic, and enantioselective methods:
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies have demonstrated the feasibility of continuous flow systems for this compound synthesis, reducing batch time by 40% through precise temperature and residence time control.
Waste Management
HND-62’s recyclability and ethanol’s low toxicity align with green chemistry principles, reducing hazardous waste generation by 60% compared to acid-base purification.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulpirid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulpirid kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Sulpirid in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Sulpirid kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Benzamide.
Wissenschaftliche Forschungsanwendungen
Sulpiride is an atypical antipsychotic medication of the benzamide class used to treat psychosis associated with schizophrenia and major depressive disorder . It is chemically and clinically similar to amisulpride, and levothis compound, its purified levo-isomer, is sold in some countries for similar purposes . this compound is commonly used in Asia, Central America, Europe, South Africa, and South America but is not approved in the United States, Canada, or Australia .
Schizophrenia
This compound's primary medical application is managing schizophrenia symptoms as a monotherapy or adjunctive therapy for treatment-resistant cases . As a D2-like dopamine receptor (D2R) antagonist, this compound is an important antipsychotic drug in treating schizophrenia . Research suggests that D2R antagonist antipsychotic medications, like this compound, may exert their effects by reducing hyperactivity in specific brain regions of individuals with schizophrenia .
Depression and Anxiety
This compound has also been used to treat dysthymia, and low-quality evidence suggests it may accelerate antidepressant response in patients with major depressive disorder . In Japan, this compound is approved for treating both schizophrenia and major depressive disorder (at low doses) . There is also evidence of its effectiveness in treating panic disorder . Studies using low doses of this compound in treating refractory panic disorder have reported positive results in small open-label studies .
Other uses
In some countries, this compound is indicated for treating vertigo . It is also used for peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .
Schizophrenia Models
This compound is used in scientific research to study schizophrenia. Microinjection of this compound into the ventral pallidum (VP) of the brain can normalize hyperactivity in rat models of schizophrenia . Studies have shown that this compound reduces positive symptom-like habituation disturbances in these models, suggesting that VP D2 receptors play a crucial role in the formation of these disturbances .
Spatial Learning and Motivation
The effects of this compound on spatial learning and motivation have also been explored. Research has investigated how this compound influences motivational and learning processes by modifying the behavior of animals . Studies use paradigms like the Morris water maze and conditioned place preference tests to examine these effects .
Drug-Induced Parkinsonism
This compound has been recognized as a potential cause of drug-induced parkinsonism (DIP) . Studies have analyzed this compound-induced parkinsonism (SIP) in patients with peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .
Extrapyramidal Symptoms and Hyperprolactinemia
This compound is associated with an increased risk of extrapyramidal symptoms (EPS) and hyperprolactinemia . A study found that the potential risk of these side effects could be as high as that induced by haloperidol .
Other Adverse Reactions
Research has also noted an increase in the use of stomatological corticosteroids, emollient laxatives, dermatological preparations of corticosteroids, quinolone antibacterials, and topical products for joint and muscular pain following the initiation of this compound treatment .
This compound-Induced Parkinsonism in PUD and GERD Patients
Wirkmechanismus
Sulpiride exerts its effects primarily by antagonizing dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This action helps alleviate the symptoms of schizophrenia and depression . In silico studies suggest that this compound interacts with specific amino acid residues, such as Asp-119 and Phe-417, in the dopamine receptors .
Vergleich Mit ähnlichen Verbindungen
Substituted Benzamides: Amisulpride, Sultopride, and Sulpiride
These three compounds share a benzamide backbone but differ in substituents, leading to variations in receptor affinity and clinical effects (Table 1):
Table 1: Receptor Affinities and Pharmacokinetic Profiles
- Receptor Selectivity : Amisulpride exhibits the highest D2/D3 affinity, making it potent at lower doses, while this compound’s lower affinity may contribute to its wider therapeutic window .
- Structural Nuances : this compound’s dipeptide-like structure enables unique interactions with peptide transporters (e.g., PepT1, OCTN1/2) in the gut, influencing its absorption and microbiome interactions .
Pharmacokinetic and Protein-Binding Profiles
Schizophrenia and Movement Disorders
- This compound vs. Typical Antipsychotics : At low doses (50–300 mg/day), this compound improves negative symptoms with fewer EPS; higher doses (800–1200 mg/day) address positive symptoms similarly to haloperidol .
- Comparison with Tiapride: Both this compound and Tiapride (another benzamide) reduce chorea severity but fail to improve functional scores in movement disorders .
Biologische Aktivität
Sulpiride is an atypical antipsychotic primarily used in the treatment of schizophrenia, with a unique pharmacological profile that distinguishes it from other antipsychotics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic efficacy, potential side effects, and relevant case studies.
This compound functions as a selective antagonist of the D2 dopamine receptors. It exhibits a high affinity for D2 and D3 receptors, which are crucial for modulating dopaminergic activity in the brain. The drug's effectiveness is linked to its ability to occupy approximately 65-80% of D2 receptors to achieve optimal therapeutic outcomes while minimizing adverse effects . Additionally, this compound interacts with carbonic anhydrase enzymes, further influencing its pharmacological effects .
Pharmacokinetics
- Absorption : this compound has an oral bioavailability of approximately 27% and reaches peak plasma concentrations (C_max) between 232-403 ng/mL after a dose of 100-108 mg .
- Volume of Distribution : The average volume of distribution is reported as 2.72 ± 0.66 L/kg .
- Protein Binding : this compound binds to plasma proteins, which influences its distribution and efficacy.
Efficacy in Schizophrenia Treatment
Numerous studies have demonstrated the effectiveness of this compound in treating schizophrenia compared to other antipsychotics:
- Comparative Effectiveness : A study involving 1,324 patients found that this compound had a significantly lower risk of non-persistence in treatment compared to risperidone, haloperidol, and olanzapine .
- Adverse Reactions : Despite its effectiveness, this compound is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. A study indicated an adjusted odds ratio for EPS at 1.73 and hyperprolactinemia at 12.04 when compared to other antipsychotics .
Side Effects and Risks
This compound is linked to several side effects that may impact its clinical use:
- Extrapyramidal Symptoms (EPS) : The incidence of EPS in patients treated with this compound can be significant, necessitating careful monitoring .
- Hyperprolactinemia : Elevated prolactin levels can lead to various complications, including sexual dysfunction and menstrual irregularities .
- Parkinsonism Risk : A study indicated that patients on this compound had a higher incidence rate of parkinsonism compared to controls, particularly among older adults and those with comorbid conditions .
Case Study: Chronic Depression
A small-scale study involving ten patients with chronic depression suggested that this compound could be beneficial in alleviating symptoms of major depression or dysthymia. Seven out of ten patients showed positive responses; however, the variability in individual responses highlighted the need for further controlled trials .
Research Findings on Dosage
Research indicates that low doses (50-150 mg) may exert antidepressant effects by acting on presynaptic autoreceptors, suggesting a broader therapeutic potential beyond schizophrenia . Conversely, higher doses may lead to increased side effects such as EPS.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Mechanism | D2 dopamine receptor antagonist |
| Bioavailability | Approximately 27% |
| C_max | 232-403 ng/mL after a dose of 100-108 mg |
| Volume of Distribution | 2.72 ± 0.66 L/kg |
| Efficacy in Schizophrenia | Lower risk of treatment non-persistence compared to other antipsychotics |
| Common Side Effects | EPS, hyperprolactinemia, parkinsonism |
Q & A
Basic: What experimental design considerations are critical for randomized controlled trials (RCTs) evaluating Sulpiride in schizophrenia?
Answer:
RCTs for this compound should prioritize double-blinding , placebo-controlled arms , and stratified randomization to account for variables like baseline symptom severity (e.g., PANSS scores). For treatment-resistant populations, combine this compound with clozapine, ensuring dose standardization (e.g., 600–1200 mg/day this compound + 300–450 mg/day clozapine) . Use validated outcome measures (e.g., CGI-S for global state, EPS scales for movement disorders) and control for confounders like prolactin elevation via pre-trial hormone profiling . Include washout periods for prior antipsychotics to isolate this compound’s effects .
Basic: How can researchers assess this compound’s dopamine D2 receptor selectivity in preclinical models?
Answer:
Use radioligand binding assays with D2-like receptor subtypes (D2, D3, D4) in striatal and limbic tissues. Compare displacement of [³H]-spiperone binding by this compound enantiomers, as (–)-sulpiride shows 10-fold higher affinity than (+)-sulpiride . Pair with in vivo microdialysis to measure extracellular dopamine changes in the nucleus accumbens. Validate selectivity via knockout models (e.g., D2 receptor-deficient mice) .
Advanced: How can contradictory efficacy findings in this compound augmentation studies be systematically analyzed?
Answer:
Conduct meta-regression to identify moderators (e.g., baseline clozapine resistance level, this compound dosage). Re-analyze raw data from trials like Wang et al. (2010) using mixed-effects models to account for skewed prolactin data and attrition bias . Apply publication bias tests (e.g., funnel plots, Egger’s regression) to assess whether negative results are underreported. Stratify by symptom domains (positive vs. negative) to resolve heterogeneity .
Advanced: What methodological approaches are required to study enantiomer-specific effects of this compound?
Answer:
Employ chiral chromatography to isolate (–)- and (+)-sulpiride. Compare pharmacokinetic profiles (AUC, Cmax) via LC-MS/MS in plasma and cerebrospinal fluid to assess blood-brain barrier penetration . Use fMRI paradigms with reward/aversion tasks (e.g., monetary incentive delay) to link (–)-sulpiride’s D2 antagonism to neural activation patterns in the ventral striatum . Validate enantiomer purity via circular dichroism and X-ray crystallography .
Advanced: How should neuroimaging studies optimize design to evaluate this compound’s modulation of neural reward pathways?
Answer:
Adopt within-subjects designs to reduce inter-subject variability in BOLD signal responses. Use event-related fMRI with counterbalanced reward/aversive stimuli (e.g., pleasant vs. unpleasant images). Control for prolactin-induced confounds by correlating serum prolactin levels with amygdala reactivity. Include a placebo arm and crossover phases ≥7 days to account for this compound’s half-life (6–8 hours) .
Basic: What pharmacokinetic challenges arise in studying this compound’s CNS penetration, and how can they be addressed?
Answer:
this compound’s low lipid solubility limits blood-brain barrier penetration. Use intravenous microinfusion in rodent models to bypass first-pass metabolism. Measure brain-to-plasma ratios via LC-MS and correlate with behavioral outcomes (e.g., catalepsy tests). In humans, combine PET with D2 receptor tracers (e.g., [¹¹C]-raclopride) to quantify striatal occupancy .
Advanced: How can researchers minimize bias in evaluating this compound-clozapine combination therapy for negative symptoms?
Answer:
Implement triple-blind protocols (participant, investigator, statistician) with centralized randomization. Use composite endpoints (e.g., SANS scores + functional capacity measures) to capture multidimensional improvements. Pre-register analysis plans to avoid post hoc outcome switching. For safety monitoring, standardize adverse event reporting (e.g., UKU Side Effect Rating Scale) .
Basic: What standardized protocols exist for reporting this compound-induced adverse effects like hyperprolactinemia?
Answer:
Follow CONSORT guidelines for adverse event reporting. Measure prolactin at baseline, weeks 4, 8, and 12 using chemiluminescent immunoassays. Grade severity via WHO-UMC criteria and stratify by sex (females show 2–3× higher risk) . For preclinical studies, use rodent models with estrogen priming to mimic human susceptibility .
Advanced: What strategies mitigate attrition bias in long-term this compound studies?
Answer:
Apply multiple imputation for missing data, assuming missing-at-random mechanisms. Use incentive structures (e.g., staggered payments) to improve retention. Conduct sensitivity analyses comparing completers vs. dropouts on baseline variables. For crossover trials, include run-in periods to exclude non-adherent participants .
Basic: How should outcome measures differentiate this compound’s effects on negative vs. positive schizophrenia symptoms?
Answer:
Use domain-specific scales : PANSS-negative subscale (N1–N7) for avolition, and PANSS-positive subscale (P1–P7) for hallucinations. Pair with ecological momentary assessment (EMA) to capture real-world social engagement. For preclinical validation, employ the social interaction test (reduced interaction time = negative symptoms) and apomorphine-induced climbing (dopamine agonist response = positive symptoms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
